REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:4][C:5](=O)[CH2:6][CH:7]([CH3:9])[CH3:8])[CH3:3].C([O-])(=O)C.[NH4+].C([BH3-])#[N:17].[Na+].[ClH:20]>CO>[ClH:20].[CH3:1][CH:2]([CH2:4][CH:5]([NH2:17])[CH2:6][CH:7]([CH3:9])[CH3:8])[CH3:3].[ClH:20] |f:1.2,3.4,7.8|
|
Name
|
|
Quantity
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2.84 g
|
Type
|
reactant
|
Smiles
|
CC(C)CC(CC(C)C)=O
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0.93 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling in an ice bath
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure at 35°
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ethyl ether and water
|
Type
|
CUSTOM
|
Details
|
the aqueous portion removed
|
Type
|
EXTRACTION
|
Details
|
Product was extracted into ethyl ether which
|
Type
|
WASH
|
Details
|
was then washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 1.22 g of product
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |